2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-12-5-4-6-13(2)19(12)24-18(27)11-30-21-23-10-17-20(25-21)15-8-7-14(22)9-16(15)26(3)31(17,28)29/h4-10H,11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTLCBOHTNHXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazine derivatives and acetamide coupling. The detailed synthetic pathway may include the following steps:
- Formation of the benzo[c]pyrimido scaffold.
- Introduction of the chloro and methyl groups.
- Thioether formation with the appropriate thiol.
- Acetamide coupling with 2,6-dimethylphenyl amine.
Anticancer Activity
Recent studies have demonstrated that compounds related to this structure exhibit significant cytotoxicity against various human cancer cell lines. For instance:
- In vitro studies have shown that derivatives similar to 2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties :
- Studies indicate that it exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 31.5 µg/ml .
| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 3.9 | 31.5 | |
| Escherichia coli | >100 | >100 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of cell proliferation through apoptosis induction in cancer cells.
- Antimicrobial action likely via disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the promising biological activity of related compounds:
- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiazine derivatives on a panel of cancer cell lines, revealing that compounds structurally similar to our target showed significant inhibition of cell viability and induced apoptosis through caspase activation.
- Antibacterial Efficacy : Another investigation focused on the antibacterial activity against multi-drug-resistant strains of Staphylococcus aureus, demonstrating that modifications to the thiazine ring could enhance antibacterial potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dasatinib ()
A clinically approved anticancer agent (BMS-354825), Dasatinib shares a thiazolecarboxamide group and chloro-substituted aromatic ring with the target compound.
- Structural parallels: Both feature chloro and methyl substituents on aromatic rings.
- Divergences :
Data Tables
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Target compound vs. Dasatinib : The absence of a hydroxyethyl-piperazine group in the target may reduce solubility but could improve blood-brain barrier penetration. Its sulfone group might enhance oxidative stability compared to Dasatinib’s thioether .
- Target vs. 11a/b : The acetamide moiety in the target compound mimics bioisosteres seen in protease inhibitors, while 11a/b’s nitrile groups are more reactive but less stable in vivo .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and coupling. Key steps include:
- Thioacetamide linkage formation : Reacting the benzo[c]pyrimido-thiazine scaffold with a thiol-containing intermediate under anhydrous conditions, typically using catalysts like triethylamine .
- Chloro-substitution : Introducing the 8-chloro group via halogenation reactions (e.g., using POCl₃ or N-chlorosuccinimide) .
- Final coupling : Attaching the 2,6-dimethylphenyl acetamide moiety via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) . Optimization strategies :
- Use continuous flow reactors for improved heat and mass transfer .
- Monitor reaction progress via HPLC to ensure intermediate purity (>95%) .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for chiral centers in the thiazine ring .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ at m/z 489.01) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .
Q. What preliminary biological assays are recommended for initial pharmacological screening?
- Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to known pyrimido-thiazine inhibitors .
- Antimicrobial susceptibility testing : Use microbroth dilution (MIC assays) against Gram-positive/negative strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. methyl groups) impact bioactivity?
Substitutions alter steric and electronic properties, affecting target binding. Example comparisons:
| Substituent Position | Bioactivity (IC₅₀, μM) | Target Kinase | Source |
|---|---|---|---|
| 8-Cl, 6-methyl | 0.45 ± 0.02 | EGFR | |
| 6-ethyl, 4-methoxy | 1.20 ± 0.10 | VEGFR-2 | |
| Key finding : The 8-chloro group enhances kinase inhibition by stabilizing hydrophobic interactions in the ATP-binding pocket . |
Q. How can contradictory data in solubility and stability studies be resolved?
Discrepancies arise from solvent polarity and pH conditions. For example:
- Solubility : DMSO solubility may exceed 10 mg/mL, but aqueous buffers (pH 7.4) show <0.1 mg/mL due to hydrophobic thiazine core .
- Stability : Degradation occurs under acidic conditions (pH <3) via sulfone group hydrolysis. Use lyophilization for long-term storage . Methodological resolution :
- Conduct stability studies using accelerated thermal degradation (40°C/75% RH) with LC-MS tracking .
Q. What mechanistic insights can molecular docking provide for target engagement?
Docking studies (e.g., AutoDock Vina) reveal:
- The thioacetamide linker forms hydrogen bonds with kinase hinge regions (e.g., EGFR Leu694) .
- The 2,6-dimethylphenyl group occupies a hydrophobic pocket, reducing off-target effects . Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine binding hypotheses .
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Byproduct source : Oxidative dimerization of the thioether group during coupling .
- Mitigation :
- Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .
- Optimize reaction temperature (<60°C) to prevent thermal decomposition .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results across cell lines?
Discrepancies may stem from:
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells show differential kinase expression .
- Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. serum-free) alter compound bioavailability . Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., doxorubicin) .
Methodological Recommendations
Q. What in vitro models best predict in vivo efficacy for neuroprotective applications?
- Primary neuron cultures : Test oxidative stress protection using H₂O₂-induced apoptosis models .
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to assess permeability (Papp >5 × 10⁻⁶ cm/s) .
Q. How can regioselectivity challenges in halogenation be addressed?
- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to position halogens .
- Electrophilic aromatic substitution : Optimize Lewis acid catalysts (e.g., FeCl₃) for selective chloro-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
